

Application Notes and Protocols for CVN766 in Behavioral Pharmacology Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and exquisitely selective orexin-1 receptor (OX1R) antagonist, demonstrating over 1,000-fold selectivity over the orexin-2 receptor (OX2R).[1][2] This high selectivity may mitigate the risk of somnolence, a common off-target effect observed with less selective orexin receptor antagonists.[3] Developed by Cerevance, **CVN766** is an orally active, brain-penetrant small molecule with a promising pharmacokinetic profile for investigating its therapeutic potential in a range of central nervous system (CNS) disorders.[2][4] Preclinical studies have highlighted its efficacy in models relevant to schizophrenia, addiction, anxiety, and binge eating, making it a valuable tool for behavioral pharmacology research.[1][4]

These application notes provide an overview of **CVN766**'s mechanism of action and detailed protocols for its use in various behavioral pharmacology assays.

Mechanism of Action

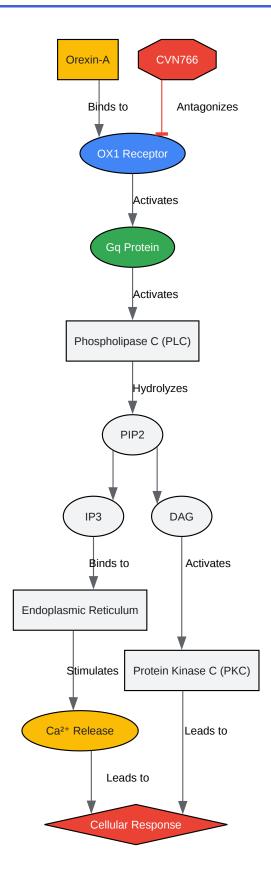
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of diverse physiological functions, including wakefulness, reward processing, and stress responses.[3] OX1R is predominantly involved in modulating reward and stress pathways.[3] CVN766 acts as a competitive antagonist at the OX1R, thereby blocking the downstream signaling initiated by orexin-A. This mechanism is central to its observed effects in preclinical models of psychiatric and CNS-controlled metabolic disorders.[4]



Orexin 1 Receptor Signaling Pathway

The binding of orexin-A to the Gq-protein coupled OX1R initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.





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Orexin 1 Receptor Signaling Pathway



Data Presentation

The following tables summarize the available quantitative data for **CVN766** in preclinical models.

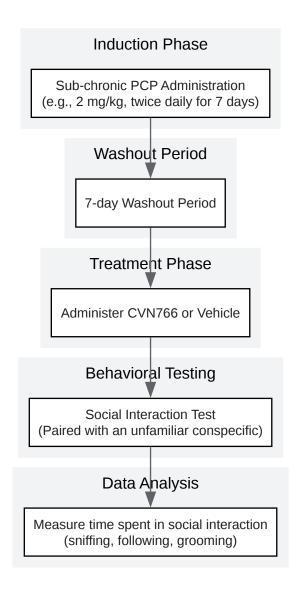
| Parameter | Value | Species | Assay | Reference |
|---------------------------------|------------|---------------------------------------|--|-----------|
| IC50 (OX1R) | <10 nM | Human/Mouse (recombinant cells) | Binding and Functional Ca ²⁺ Flux | [1] |
| Selectivity (OX2R/OX1R) | >1000-fold | Human/Mouse (recombinant cells) | Binding and Functional Ca ²⁺ Flux | [1] |
| Receptor Occupancy (RO50) | 0.7 mg/kg | Rat | Ex vivo receptor occupancy | [1] |
| Minimal Effective Dose | 0.3 mg/kg | Rat | PCP-induced social interaction and cognition | [1] |
| Receptor Occupancy at MED | ~25% | Rat | Calculated | [1] |

Experimental Protocols Schizophrenia Models: Phencyclidine (PCP)-Induced Social Interaction Deficit

This model assesses the efficacy of compounds in reversing the social withdrawal-like behavior induced by the NMDA receptor antagonist phencyclidine (PCP), which mimics some of the negative symptoms of schizophrenia.

Experimental Workflow





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